molecular formula C17H10N2O3 B1421922 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid CAS No. 1255147-40-0

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid

Cat. No.: B1421922
CAS No.: 1255147-40-0
M. Wt: 290.27 g/mol
InChI Key: OUVKVNDBPGXOIM-UHFFFAOYSA-N
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Description

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This particular compound is characterized by the presence of a quinoline core substituted with a cyanophenoxy group at the 2-position and a carboxylic acid group at the 4-position. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroquinoline-4-carboxylic acid with 3-cyanophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The cyanophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted quinoline derivatives.

Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reaction process. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents.

    Biological Research: Researchers use this compound to study cellular processes and molecular pathways. Its ability to modulate specific enzymes and receptors makes it a valuable tool in biochemical assays.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other quinoline derivatives with industrial applications, such as dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating cellular processes. For example, it has been shown to inhibit histone deacetylases, leading to changes in gene expression and cell cycle regulation. The molecular pathways involved in its mechanism of action include signal transduction pathways and epigenetic modifications.

Comparison with Similar Compounds

2-(3-Cyanophenoxy)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

    2-Phenylquinoline-4-carboxylic acid: This compound has a phenyl group instead of a cyanophenoxy group, which affects its chemical properties and biological activity.

    4-Hydroxyquinoline-2-carboxylic acid: The presence of a hydroxy group at the 4-position and a carboxylic acid group at the 2-position makes this compound structurally similar but with different reactivity and applications.

    2-Chloroquinoline-4-carboxylic acid: The chloro group at the 2-position provides different chemical reactivity compared to the cyanophenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-cyanophenoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c18-10-11-4-3-5-12(8-11)22-16-9-14(17(20)21)13-6-1-2-7-15(13)19-16/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVKVNDBPGXOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC(=C3)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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